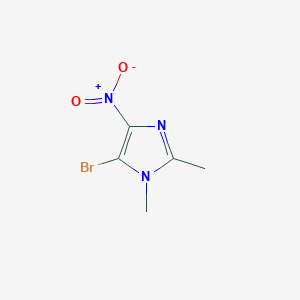
5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole
概要
説明
The compound 5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. The presence of bromo, methyl, and nitro substituents on the imidazole ring can significantly alter its chemical and physical properties, as well as its potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of substituted 5-bromomethyl-4-nitroimidazoles, including 5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole, has been described as a two-step process involving an N-bromosuccinimide mediated radical bromination. This method is efficient for preparing precursors like 5-bromomethyl-4-nitroimidazole, which are useful for the development of hypoxia-selective prodrugs such as SN29966, an irreversible pan-ErbB inhibitor .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be significantly influenced by the substituents present on the ring. For instance, the crystal structure of a related compound, 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazole, shows that the substituents can affect the dihedral angles and the overall conformation of the molecule. Intermolecular interactions such as Br...N, S...O, and Br...Br contacts, as well as other weak interactions, play a role in the solid-state structure of these compounds .
Chemical Reactions Analysis
The reactivity of imidazole derivatives can be explored through various chemical reactions. For example, the nitrosation and bromination of 6-(2'-furyl)imidazo[2,1-b]thiazole and its derivatives have been studied, with the structures of the products being characterized by spectroscopic methods . Additionally, nucleophilic substitution reactions have been performed on 2,4-dibromo-1-methyl-5-nitro-imidazole to yield compounds such as 4-bromo-2-methoxy-1-methyl-5-nitroimidazole and 4-bromo-2-cyano-1-methyl-5-nitroimidazole .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure and the nature of their substituents. Spectroscopic techniques such as FT-IR and FT-Raman have been used to investigate the vibrational properties of related compounds like 2-(4-hydroxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Computational methods have provided insights into the optimized geometry, vibrational frequencies, and electronic properties such as HOMO-LUMO energies and NBO analysis. The hyperpolarizability and molecular electrostatic potential (MEP) have also been studied to understand the chemical reactivity and interaction sites of these molecules .
科学的研究の応用
Reactions with Amino Acids
Research by Kochergin et al. (1999) explored the reactions of 5-bromo-1,2-dimethyl-4-nitroimidazoles with amino acids. This study led to the synthesis of N-(4-nitro-5-imidazolyl)- and N-(5-nitro-4-imidazolyl)-substituted amino acids, and their esters, highlighting its potential in the synthesis of novel compounds (Kochergin et al., 1999).
Nucleophilic Displacements
Kulkarni et al. (1987) reported on the nucleophilic displacement reactions of bromo- and iodo-imidazoles, which are activated by an adjacent nitro substituent. This research demonstrated various reactions, including with methoxide and cyanide, and revised some erroneous structures in the literature (Kulkarni et al., 1987).
Imidazol-5-yl Radicals as Reactive Intermediates
Bowman and Taylor (1990) studied the generation of imidazol-5-yl radicals as reactive intermediates in reduction reactions. Their research also proposed a mechanism for the release of nitrite in the mode of action of nitroimidazoles, which is significant for understanding the chemical behavior of these compounds (Bowman & Taylor, 1990).
Water Oxidation Catalysis
Wang et al. (2012) explored the use of ruthenium complexes with axial imidazole/DMSO ligands for water oxidation catalysis. This study showed the tunable activity of these complexes and provided insights into the structure-activity relationship, which can be useful in catalytic applications (Wang et al., 2012).
Halogen Bonding in Crystal Structures
Kubicki and Wagner (2007) investigated the crystal structures of imidazole derivatives, including 5-bromo-1,2-dimethyl-4-nitro-1H-imidazole, and identified different modes of halogen bonding. This research is crucial for understanding the molecular interactions and crystal packing in these compounds (Kubicki & Wagner, 2007).
Preparation of Hypoxia-Selective Multikinase Inhibitor
Lu et al. (2013) described the synthesis of 5-bromomethyl-4-nitroimidazoles, which are used as precursors for hypoxia-selective prodrugs. This application is significant in the fieldof medicinal chemistry, especially for developing targeted cancer therapies (Lu et al., 2013).
pH-Sensitive Spin Probes
Kirilyuk et al. (2005) explored the synthesis of a series of 4-dialkylamino-2,5-dihydroimidazole nitroxides, which exhibit pH-sensitive electron paramagnetic resonance (EPR) spectra. These compounds could be useful for biophysical and biomedical applications, including pH monitoring in various environments (Kirilyuk et al., 2005).
Organic Precursor for ZnO Nanoparticles
Padhy et al. (2010) reported on the synthesis of N1-Hydroxy-2,4,5-trisubstituted imidazoles starting from 1,2-diketones, proposing these imidazole derivatives as organic precursors for the synthesis of zinc oxide nanoparticles. This indicates potential applications in nanotechnology and materials science (Padhy et al., 2010).
Synthesis of pH-Sensitive Spin Probes
Another study by Kirilyuk et al. (2003) focused on the synthesis of pH-sensitive spin probes using 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides. These probes could be valuable for monitoring pH changes in various chemical and biological systems (Kirilyuk et al., 2003).
Alkylation Studies
Rao et al. (1994) conducted a study on the regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media. Their findings about temperature effects on the formation of different isomers contribute to the understanding of chemical reactivity and selectivity in synthetic chemistry (Rao et al., 1994).
Reactivity of Imidazole Derivatives
Hossain et al. (2018) investigated the reactivity of two newly synthesized imidazole derivatives through experimental and computational approaches. This study provides insights into the reactivity and interaction properties of these compounds, which can be useful in various chemical applications (Hossain et al., 2018).
作用機序
Safety and Hazards
将来の方向性
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, there is a great importance of heterocyclic ring containing drugs . In the future, more research and development can be expected in this area.
特性
IUPAC Name |
5-bromo-1,2-dimethyl-4-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-3-7-5(9(10)11)4(6)8(3)2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNLLYFCHCFJAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60175344 | |
| Record name | 5-Bromo-1,2-dimethyl-4-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,2-dimethyl-4-nitro-1H-imidazole | |
CAS RN |
21117-52-2 | |
| Record name | 5-Bromo-1,2-dimethyl-4-nitroimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021117522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC226232 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-1,2-dimethyl-4-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60175344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,2-dimethyl-4-nitro-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328716.png)
![[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328720.png)
![[{2-[(4-Methylpiperazin-1-yl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328723.png)
![{(4-Methoxyphenyl)[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]amino}acetic acid](/img/structure/B1328724.png)

![1-[4-(Methylsulphonyl)naphth-1-yl]piperidine-4-carboxamide](/img/structure/B1328731.png)
![1-[2-(Methylsulfonyl)-4-nitrophenyl]homopiperazine](/img/structure/B1328732.png)
![3-[(4-Methylsulfonyl)phenoxy]benzoic acid](/img/structure/B1328735.png)





